molecular formula C16H18ClNO2S B14229928 Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl- CAS No. 827026-79-9

Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl-

Cat. No.: B14229928
CAS No.: 827026-79-9
M. Wt: 323.8 g/mol
InChI Key: IXGIONYGEYPFOL-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl- is a chemical compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(chloromethyl)-2-phenylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl- can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce sulfonic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl- involves the inhibition of enzymes such as carbonic anhydrase. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes that the enzyme regulates. This inhibition can lead to various therapeutic effects, such as reducing the growth of cancer cells or preventing bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound, known for its enzyme inhibitory properties.

    N-Butyl-Benzenesulfonamide: Another derivative with similar applications but different structural features.

    N-(Thiazol-4-ylmethyl)benzenesulfonamide: Known for its fungicidal activities.

Uniqueness

Its unique structure allows for specific interactions with enzyme active sites, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

827026-79-9

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

N-(1-chloro-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-13-7-9-16(10-8-13)21(19,20)18-15(12-17)11-14-5-3-2-4-6-14/h2-10,15,18H,11-12H2,1H3

InChI Key

IXGIONYGEYPFOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)CCl

Origin of Product

United States

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